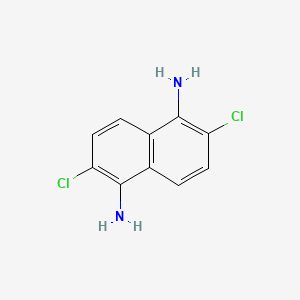

2,6-Dichloro-1,5-naphthalenediamine

Description

Historical Context and Significance within Naphthalenediamine Chemistry

The chemistry of naphthalenediamines is rooted in the broader history of naphthalene (B1677914) chemistry, which gained prominence with the growth of the synthetic dye industry in the 19th century. The parent compound, 1,5-naphthalenediamine (B122787), is a well-established chemical intermediate. researchgate.netnih.gov It is primarily synthesized through the reduction of 1,5-dinitronaphthalene. nih.govresearchgate.net This dinitro precursor is obtained by the nitration of naphthalene. bohrium.com The resulting 1,5-naphthalenediamine is a key component in the production of azo dyes and, significantly, as a precursor to naphthalene-1,5-diisocyanate, a monomer used in the manufacture of specialized polyurethanes. researchgate.netnih.gov

The significance of 2,6-dichloro-1,5-naphthalenediamine arises from its position as a halogenated derivative of this important parent structure. Its synthetic history is linked to the chemistry of its precursor, 2,6-dichloro-1,5-dinitronaphthalene (B8119544). Research has shown that 2,6-dichloronaphthalene (B52921) can be nitrated to produce 2,6-dichloro-1,5-dinitronaphthalene. acs.org This dinitro compound has been utilized as an intermediate in the synthesis of other functionalized naphthalene derivatives, such as 1,2,5,6-naphthalenetetramine. acs.org The established chemical pathway from a dinitronaphthalene to a naphthalenediamine via reduction strongly suggests that this compound is synthesized in a similar manner from its dinitro precursor. This places the compound within a key class of monomers that could be valuable for creating new polymers and materials with tailored properties.

Structural Attributes and Their Implications for Reactivity and Material Design

The structure of this compound is characterized by a naphthalene core with two amino groups at the 1 and 5 positions and two chlorine atoms at the 2 and 6 positions. This specific arrangement of substituents has profound implications for the molecule's reactivity and its potential use in material design.

The amino groups are electron-donating and serve as the primary sites for reactions such as polymerization, typically with dianhydrides or diacyl chlorides, to form polyimides or polyamides, respectively. The chlorine atoms, being electron-withdrawing and ortho to the amino groups, are expected to modulate the nucleophilicity of the amino groups. This can influence the rate and outcome of polymerization reactions.

Furthermore, the presence of chlorine atoms can impart desirable properties to resulting materials. These include enhanced thermal stability, flame retardancy, and altered solubility characteristics. The rigid naphthalene backbone, combined with the specific substitution pattern, can lead to polymers with high glass transition temperatures and specific liquid crystalline or self-assembling behaviors. The symmetry of the molecule may also play a role in the packing of polymer chains, influencing the mechanical and optical properties of the final material.

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₀H₈Cl₂N₂ | 227.09 |

| 1,5-Naphthalenediamine | C₁₀H₁₀N₂ | 158.20 |

| 1,5-Dichloronaphthalene | C₁₀H₆Cl₂ | 197.06 |

| 2,6-dichloro-1,5-dinitronaphthalene | C₁₀H₄Cl₂N₂O₄ | 317.06 |

Current Research Landscape and Knowledge Gaps Pertaining to Dihalonaphthalenediamines

The current research landscape for naphthalene-based monomers is largely focused on naphthalenediimides (NDIs), which are valued for their electronic and optical properties, making them suitable for applications in organic electronics and photovoltaics. bohrium.commdpi.comresearchgate.netnih.govresearchgate.net Core-substituted NDIs, including those with halogen substituents, have been a particular area of interest due to the ability to tune their properties for specific functions. mdpi.comresearchgate.net

In contrast, the corresponding dihalonaphthalenediamines, which serve as precursors to some of these advanced materials, are significantly less studied as standalone compounds. While the synthesis of various substituted naphthalenediamines is documented, detailed characterization and investigation of their properties are often limited.

A significant knowledge gap exists for this compound. There is a lack of published, detailed experimental data regarding its physical and chemical properties, such as its melting point, spectroscopic data (NMR, IR, Mass Spectrometry), and crystal structure. Furthermore, while its potential as a monomer for high-performance polymers can be inferred, there is a scarcity of research on the synthesis, characterization, and properties of polymers derived specifically from this monomer. The influence of the 2,6-dichloro substitution pattern on polymer properties, in comparison to other halogenated or non-halogenated naphthalenediamines, remains an open area for investigation.

Scope and Objectives for Comprehensive Investigation of this compound

To unlock the potential of this compound, a comprehensive investigation is warranted. The primary objectives of such research should be:

Synthesis and Purification: To develop and optimize a reliable synthetic route for this compound, likely through the reduction of 2,6-dichloro-1,5-dinitronaphthalene, and to establish effective purification methods to obtain high-purity monomer suitable for polymerization.

Detailed Characterization: To thoroughly characterize the compound using a suite of analytical techniques, including NMR and IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, to definitively establish its structure and key physical properties.

Polymer Synthesis and Characterization: To explore the use of this compound as a monomer in the synthesis of novel polyimides and other polymers. This would involve reacting it with various comonomers and characterizing the resulting polymers' thermal, mechanical, and electronic properties.

Structure-Property Relationship Studies: To systematically investigate the relationship between the specific substitution pattern of the monomer and the properties of the resulting polymers. This would provide valuable insights for the rational design of new materials with desired characteristics.

By addressing these objectives, the scientific community can fill the existing knowledge gaps and pave the way for the application of this compound in the development of next-generation advanced materials.

Properties

Molecular Formula |

C10H8Cl2N2 |

|---|---|

Molecular Weight |

227.09 g/mol |

IUPAC Name |

2,6-dichloronaphthalene-1,5-diamine |

InChI |

InChI=1S/C10H8Cl2N2/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13/h1-4H,13-14H2 |

InChI Key |

PXKRRFUSCQACAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(C=C2)Cl)N)N)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2,6 Dichloro 1,5 Naphthalenediamine

Electrophilic and Nucleophilic Substitution Reactions of the Naphthalene (B1677914) Core

The reactivity of the naphthalene core in 2,6-dichloro-1,5-naphthalenediamine towards electrophilic and nucleophilic substitution is a complex interplay of the directing effects of the amino and chloro groups. The amino groups are strong activating groups and ortho-, para-directing, while the chloro groups are deactivating yet also ortho-, para-directing.

In electrophilic aromatic substitution, the powerful activating effect of the amino groups would likely dominate, directing incoming electrophiles to the positions ortho and para to them. Specifically, positions 4 and 8 would be the most probable sites of substitution. However, the presence of the deactivating chloro groups would necessitate more stringent reaction conditions compared to unsubstituted 1,5-naphthalenediamine (B122787).

Conversely, nucleophilic aromatic substitution on the naphthalene core is less likely due to the presence of the electron-donating amino groups, which decrease the electrophilicity of the ring system. Such reactions typically require strong electron-withdrawing groups to activate the ring towards nucleophilic attack.

Reactions of the Amine Functionalities

The two primary amine groups in this compound are key sites for a range of functionalization reactions, allowing for the synthesis of a diverse array of derivatives.

Schiff Base Formation and Imine Derivative Synthesis

The reaction of this compound with aldehydes or ketones under appropriate conditions is expected to yield Schiff bases or imine derivatives. This condensation reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration. The general reaction scheme is as follows:

General Reaction for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde/Ketone | Schiff Base/Imine |

The resulting bis-imines can be symmetric or asymmetric, depending on the stoichiometry and the nature of the carbonyl compound used. These derivatives are often of interest for their potential applications in coordination chemistry and materials science.

Acylation, Alkylation, and Other N-Functionalization Strategies

The amine functionalities are readily susceptible to acylation and alkylation. Acylation with acyl chlorides or anhydrides would lead to the formation of the corresponding amides. Alkylation, using alkyl halides or other alkylating agents, would yield secondary or tertiary amines. These reactions provide a facile route to modify the electronic and steric properties of the molecule.

Other N-functionalization strategies could include reactions with isocyanates to form urea (B33335) derivatives or with sulfonyl chlorides to produce sulfonamides. These transformations open avenues to a wide range of compounds with tailored properties.

Reactions Involving Chlorine Substituents

The chlorine atoms at the 2 and 6 positions of the naphthalene ring are potential sites for substitution reactions, particularly through transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution under specific conditions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The chlorine atoms can participate in various palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling with an arylboronic acid would lead to the formation of a C-C bond, introducing new aryl substituents at the 2 and 6 positions. Similarly, a Sonogashira coupling with a terminal alkyne would result in the formation of alkynyl-substituted naphthalenediamine derivatives.

Potential Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | 2,6-Diaryl-1,5-naphthalenediamine |

| Sonogashira | Terminal alkyne | 2,6-Dialkynyl-1,5-naphthalenediamine |

These reactions are powerful tools for the construction of complex molecular architectures based on the naphthalenediamine scaffold.

Nucleophilic Aromatic Substitution of Halogens

While nucleophilic attack on the naphthalene core is generally disfavored, direct substitution of the chlorine atoms by strong nucleophiles is a possibility, particularly under forcing conditions or with appropriate activation. The presence of the amino groups, while deactivating for nucleophilic attack on the ring, may have a less pronounced effect on the direct substitution of the halogens. Reactions with nucleophiles such as alkoxides, thiolates, or amines could potentially replace one or both chlorine atoms. The viability and regioselectivity of such substitutions would depend heavily on the reaction conditions and the nature of the nucleophile.

Oxidation and Reduction Chemistry of this compound

The presence of amino groups makes this compound susceptible to oxidation, while the aromatic naphthalene ring can undergo reduction under specific conditions.

Oxidation Chemistry:

Aromatic amines are generally prone to oxidation, and this compound is no exception. The oxidation can lead to the formation of a variety of products, including colored quinone-imine structures and polymeric materials. While specific studies on the oxidation of this compound are not extensively documented, the oxidative polymerization of its parent compound, 1,5-diaminonaphthalene (1,5-DAN), provides significant insights.

The chemical oxidative polymerization of 1,5-DAN with an oxidant like ammonium (B1175870) persulfate results in the formation of poly(1,5-diaminonaphthalene). researchgate.net This polymer possesses reactive amino and imino groups on its surface. researchgate.net It is anticipated that this compound would undergo a similar oxidative polymerization, likely at the amino groups, to yield a chlorinated poly(naphthalenediamine). The chlorine atoms on the naphthalene ring are expected to influence the rate of polymerization and the properties of the resulting polymer due to their electron-withdrawing nature.

Reduction Chemistry:

The reduction of this compound can target either the aromatic system or potentially the chloro-substituents under specific conditions. The reduction of nitro compounds is a common method for the synthesis of aromatic amines. ncert.nic.in For instance, 2,6-dichloro-1,5-dinitronaphthalene (B8119544) can be reduced to this compound.

The reduction of the aromatic naphthalene ring itself requires more forcing conditions. Methods like catalytic hydrogenation (using catalysts such as platinum, palladium, or nickel at high pressure and temperature) or dissolving metal reductions (like the Birch reduction) are typically employed to reduce aromatic rings. numberanalytics.comlumenlearning.commsu.edu These reactions would lead to the saturation of the naphthalene core, yielding chlorinated decalin-1,5-diamine derivatives. The specific regioselectivity of the reduction would be influenced by the directing effects of the amino and chloro substituents. It is important to note that under certain catalytic hydrogenation conditions, dehalogenation can also occur.

A summary of expected oxidation and reduction reactions is presented in Table 1.

| Reaction Type | Reagents and Conditions | Expected Product(s) | Supporting Evidence/Analogy |

| Oxidative Polymerization | Ammonium persulfate or other chemical oxidants | Poly(this compound) | Analogy to oxidative polymerization of 1,5-diaminonaphthalene. researchgate.net |

| Electrochemical Oxidation | Applied potential in a suitable electrolyte | Polymeric films or soluble oligomers | General reactivity of aromatic amines and related dichloro-diamino compounds. nih.gov |

| Aromatic Ring Reduction (Catalytic Hydrogenation) | H₂, Pt/Pd/Ni catalyst, high pressure, high temperature | Chlorinated decalin-1,5-diamine derivatives | General method for aromatic ring reduction. lumenlearning.commsu.edu |

| Aromatic Ring Reduction (Birch Reduction) | Na or Li in liquid NH₃/alcohol | Dihydro- or tetrahydro-naphthalene derivatives | General method for partial reduction of aromatic rings. lumenlearning.com |

Table 1: Summary of Potential Oxidation and Reduction Reactions of this compound

Exploration of Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the synthesis of cyclic compounds. wikipedia.org The potential for this compound to participate in such reactions is primarily linked to the ability of the naphthalene ring system to act as a diene.

The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile. wikipedia.org Naphthalene and its derivatives are generally reluctant dienes in Diels-Alder reactions. umich.edukpfu.ruechemi.com This is due to the significant loss of aromatic stabilization energy that occurs when the naphthalene system undergoes the reaction. Consequently, forcing conditions such as high temperatures, high pressures, or the use of highly reactive dienophiles are often necessary to drive the reaction forward. umich.edu

For instance, the reaction of naphthalene with a reactive dienophile like maleic anhydride (B1165640) requires elevated temperatures to proceed, and even then, the yields can be low. mnstate.edu The use of Lewis acid catalysts, such as gallium chloride, has been shown to accelerate the Diels-Alder reaction of naphthalene with N-phenylmaleimide. umich.edukpfu.ru

In the case of this compound, the electronic effects of the substituents would play a crucial role. The amino groups are electron-donating, which would generally increase the electron density of the naphthalene ring, potentially making it a more reactive diene in a normal-electron-demand Diels-Alder reaction. However, the electron-withdrawing nature of the two chlorine atoms would counteract this effect. The precise balance of these electronic influences on the reactivity of the naphthalene core as a diene in a cycloaddition reaction is not documented and would require experimental investigation.

Given the inherent low reactivity of the naphthalene core in cycloadditions, it is unlikely that this compound would be a highly reactive diene under standard conditions. Table 2 outlines the potential for Diels-Alder reactions based on the known reactivity of naphthalene.

| Diene | Dienophile | Conditions | Product | Notes |

| Naphthalene | Maleic Anhydride | High Temperature (e.g., 100 °C) | Cycloadduct | Low yield, demonstrates the need for forcing conditions. mnstate.edu |

| Naphthalene | N-Phenylmaleimide | High Pressure (8 kbar), 100 °C | Exo- and Endo-Adducts | High pressure can promote the reaction. umich.edu |

| Naphthalene | N-Phenylmaleimide | GaCl₃ (catalyst), Room Temperature | Endo-Adduct | Lewis acid catalysis can enable the reaction under milder conditions. kpfu.ru |

| This compound | Reactive Dienophile (e.g., Maleic Anhydride) | Likely requires forcing conditions (high T, high P) or catalysis | Hypothetical Cycloadduct | Reactivity is speculative and would be influenced by the competing electronic effects of the amino and chloro groups. |

Table 2: Plausibility of Diels-Alder Reactions Involving a Naphthalene Core

Computational and Theoretical Studies on 2,6 Dichloro 1,5 Naphthalenediamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 2,6-Dichloro-1,5-naphthalenediamine. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the molecular geometry and electronic properties of this compound. DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, can accurately predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. These theoretical parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography.

Key electronic properties derived from DFT calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and the total dipole moment. These parameters help in understanding the molecule's stability and its potential for electronic applications.

Table 1: Selected Calculated Molecular Parameters for this compound

| Parameter | Value |

| Ionization Potential (I) | Data not available in search results |

| Electron Affinity (A) | Data not available in search results |

| Electronegativity (χ) | Data not available in search results |

| Chemical Hardness (η) | Data not available in search results |

| Total Dipole Moment | Data not available in search results |

Note: Specific values for these parameters are highly dependent on the chosen DFT functional and basis set. The table is illustrative of the types of data generated.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the distribution of the HOMO and LUMO across the molecular framework indicates the most likely sites for electrophilic and nucleophilic attack, respectively. This analysis is crucial for predicting how the molecule will interact with other chemical species.

Table 2: Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Note: These values are dependent on the computational method and basis set used.

The distribution of electron density within the this compound molecule is not uniform due to the presence of electronegative chlorine and nitrogen atoms. Computational methods can generate maps of the molecular electrostatic potential (MEP). These maps visualize the charge distribution on the molecule's surface, with red areas indicating regions of negative potential (electron-rich) and blue areas indicating regions of positive potential (electron-poor).

The MEP is a valuable tool for predicting intermolecular interactions, as it shows where the molecule is likely to attract positively or negatively charged species. For this compound, the regions around the amine groups are expected to be electron-rich, while the areas near the chlorine atoms will have a more negative character.

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly

While quantum chemical calculations are excellent for single molecules, molecular dynamics (MD) simulations are employed to study the behavior of a large number of molecules over time. MD simulations can reveal how this compound molecules interact with each other and with solvent molecules. These simulations are particularly useful for understanding processes like self-assembly and the formation of larger structures.

By simulating the forces between molecules, MD can predict how they will arrange themselves in the solid state or in solution. This is crucial for understanding the material properties of polymers or other materials derived from this compound.

Theoretical Spectroscopy for Prediction and Interpretation of Experimental Data

Computational methods can predict various types of spectra, including infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra are invaluable for interpreting experimental results. By comparing the calculated vibrational frequencies with an experimental IR or Raman spectrum, researchers can assign specific peaks to particular molecular vibrations.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. This allows for a detailed understanding of the electronic structure and the nature of the excited states of this compound.

Computational Mechanistic Elucidation of Reactions

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as polymerization, computational studies can be used to map out the entire reaction pathway. This involves identifying transition states, which are the high-energy intermediates between reactants and products.

By calculating the energy barriers associated with different possible pathways, researchers can determine the most likely mechanism for a given reaction. This level of detail is often difficult to obtain through experimental methods alone and provides fundamental insights into the reactivity of the compound. For instance, computational studies have been instrumental in understanding the oxidative polymerization of related diamine compounds.

Derivatization and Functionalization Strategies for 2,6 Dichloro 1,5 Naphthalenediamine

Covalent Functionalization via Amine Groups

The presence of two primary amine groups at the 1- and 5-positions of the naphthalene (B1677914) ring serves as a primary gateway for constructing larger molecular architectures, including polymers, oligomers, and complex macrocycles.

Polymerization and Oligomerization through Amine Condensations

The bifunctional nature of 2,6-dichloro-1,5-naphthalenediamine, with its two reactive amine groups, makes it a suitable monomer for step-growth polymerization. Condensation reactions with appropriate comonomers can lead to a variety of polymers with tailored properties. For instance, polyamides and polyimides are two classes of high-performance polymers that could potentially be synthesized using this diamine.

While specific studies on the polymerization of this compound are not extensively documented, the reactivity of the parent 1,5-naphthalenediamine (B122787) provides a strong precedent. For example, the homopolymer of 1,5-naphthalenediamine is a known material, suggesting that the chlorinated analogue could also undergo polymerization. nih.govnih.gov Furthermore, aromatic polyimides have been successfully synthesized from the related diamine, 2,6-bis(4-aminophenoxy)naphthalene, by reaction with various aromatic tetracarboxylic dianhydrides. researchgate.net This two-stage process typically involves the formation of a poly(amic acid) intermediate, which is then thermally or chemically imidized to yield the final polyimide film. researchgate.net These resulting polyimides often exhibit high thermal stability and excellent mechanical properties. researchgate.net

The general approach to synthesizing polyimides from a diamine like this compound would involve its reaction with a dianhydride in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

| Reactant 1 | Reactant 2 | Polymer Type | Potential Properties |

| This compound | Dicarboxylic acid chloride | Polyamide | High thermal stability, mechanical strength |

| This compound | Tetracarboxylic dianhydride | Polyimide | Excellent thermal and chemical resistance, good mechanical properties |

The chlorine substituents on the naphthalene ring are expected to influence the properties of the resulting polymers, potentially enhancing their flame retardancy and modifying their solubility and electronic characteristics.

Formation of Macrocyclic and Cage Compounds

The geometric arrangement of the amine groups in this compound also lends itself to the synthesis of macrocyclic and cage-like structures. The condensation of diamines with dialdehydes or other suitable difunctional electrophiles is a common strategy for constructing such complex architectures. The rigidity of the naphthalene backbone would be expected to impart a degree of preorganization, which can favor the formation of discrete, well-defined macrocycles over oligomeric or polymeric products.

While there are no specific reports on the use of this compound in macrocyclization reactions, the extensive research on macrocycles derived from other aromatic diamines provides a solid foundation for predicting its behavior. For instance, the synthesis of a variety of macrocyclic compounds has been achieved through the reaction of diamines with dicarboxylic acids or their derivatives. researchgate.net The resulting macrocycles often exhibit interesting host-guest chemistry and have been explored for applications in sensing and catalysis.

The general strategy for forming a macrocycle from this compound would involve its reaction with a complementary difunctional molecule under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

| Diamine | Linker Molecule | Resulting Structure | Key Reaction Conditions |

| This compound | Isophthaloyl dichloride | Macrocyclic diamide | High dilution, base |

| This compound | Terephthalaldehyde | Macrocyclic diimine | High dilution, acid or metal catalyst |

The chlorine atoms on the macrocycle's periphery could be further functionalized, allowing for the fine-tuning of its properties or its integration into larger systems.

Covalent Functionalization via Chlorine Substituents

The two chlorine atoms at the 2- and 6-positions of the naphthalene ring provide another set of reactive handles for the derivatization of this compound. These halogen atoms are susceptible to a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Introduction of Alkynyl, Aryl, or Heteroatom-Containing Moieties

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Several of these reactions could be applied to this compound to replace the chlorine atoms with other functional groups.

Sonogashira Coupling: This reaction allows for the introduction of alkynyl groups by coupling an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govcgu.edu.twacs.orgfrontiersin.org The alkynylated products could have interesting photophysical properties and could serve as building blocks for more complex conjugated systems. The reaction is typically carried out under mild conditions with a base such as an amine. nih.govcgu.edu.tw

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex. nih.govresearchgate.net This reaction is widely used to form biaryl structures and can tolerate a broad range of functional groups. researchgate.net Applying this to this compound would allow for the introduction of various aryl or heteroaryl substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. researchgate.netbeilstein-journals.org This would allow for the introduction of secondary or tertiary amine functionalities at the 2- and 6-positions of the naphthalenediamine core, further expanding its structural diversity.

| Reaction Type | Reagents | Catalyst System | Product Type |

| Sonogashira Coupling | Terminal alkyne, base | Pd catalyst, Cu(I) co-catalyst | 2,6-Dialkynyl-1,5-naphthalenediamine |

| Suzuki Coupling | Arylboronic acid, base | Pd catalyst | 2,6-Diaryl-1,5-naphthalenediamine |

| Buchwald-Hartwig Amination | Primary or secondary amine, base | Pd catalyst, phosphine (B1218219) ligand | 2,6-Diamino-substituted-1,5-naphthalenediamine |

The chemoselectivity of these reactions could potentially be controlled to achieve mono- or di-functionalization by tuning the reaction conditions.

Anchoring to Carbon Nanoallotropes and Other Surfaces

The reactive groups on this compound make it a candidate for the functionalization of various material surfaces, including carbon nanoallotropes like graphene and carbon nanotubes (CNTs). Such functionalization can modify the properties of the nanomaterials and is crucial for their application in composites, sensors, and electronic devices.

The amine groups of this compound could be used to covalently attach the molecule to the surface of graphene oxide (GO), which is rich in oxygen-containing functional groups such as carboxylic acids and epoxides. The formation of amide bonds between the amine groups of the diamine and the carboxylic acid groups on GO is a common strategy for the functionalization of GO. researchgate.net This approach would result in a hybrid material where the naphthalenediamine units are covalently linked to the graphene sheets.

Alternatively, the chlorine atoms could be used to anchor the molecule to surfaces through cross-coupling reactions, provided the surface is appropriately pre-functionalized with a suitable coupling partner.

Non-Covalent Functionalization Approaches

Beyond covalent modification, this compound can also interact with other molecules and surfaces through non-covalent forces. The extended π-system of the naphthalene core makes it well-suited for π-π stacking interactions with other aromatic systems, such as those found in carbon nanotubes and graphene. nih.govresearchgate.net

This non-covalent functionalization is advantageous as it can modify the surface properties of materials without disrupting their intrinsic electronic structure. nih.govresearchgate.net The adsorption of aromatic molecules onto the surface of CNTs can improve their dispersibility in various solvents and can be used to introduce new functionalities. nih.govbeilstein-journals.org The amine groups of this compound could also participate in hydrogen bonding interactions, further strengthening its association with functionalized surfaces or other molecules.

The interaction of aromatic molecules with the graphitic surfaces of CNTs is driven by π-π stacking, and this can be an effective way to control the electronic properties of the nanotubes. cgu.edu.twresearchgate.net Theoretical studies on other aromatic molecules have shown that the adsorption energy and charge transfer depend on the nature of the molecule. cgu.edu.twresearchgate.net It is expected that this compound would also exhibit strong non-covalent interactions with carbon nanomaterials, making it a promising candidate for their non-covalent functionalization.

| Interaction Type | Interacting Species | Potential Application |

| π-π Stacking | Carbon nanotubes, Graphene | Dispersion of nanomaterials, modification of electronic properties |

| Hydrogen Bonding | Polymers with H-bond acceptors, Functionalized surfaces | Supramolecular assembly, surface modification |

Host-Guest Complexation

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent forces. nih.gov A primary strategy to enable this compound to act as a component in a host-guest system is through its incorporation into a macrocyclic structure. Such macrocycles can then provide a pre-organized cavity for the recognition and binding of specific guests.

One of the most effective methods for constructing macrocycles from aromatic diamines is through condensation reactions with suitable dialdehydes. This approach can lead to the formation of various [n+n] macrocyclic Schiff bases. nih.govrsc.org For instance, the reaction of this compound with a rigid aromatic dialdehyde (B1249045) could yield a [2+2] or larger macrocycle, the size of which can often be influenced by reaction conditions or the use of a metal template. nih.govnih.gov Subsequent reduction of the imine linkages would produce the corresponding more flexible macrocyclic amines, capable of binding different types of guests.

Another powerful technique for the synthesis of nitrogen-containing macrocycles is the palladium-catalyzed amination of dihaloarenes with linear polyamines. mdpi.com While this method is typically applied to dihaloarenes, a similar strategy could be envisioned where this compound acts as the diamine component reacting with a dihaloarene. The reactivity of the chlorine atoms on the naphthalene core in this compound would be a critical factor in this approach. Studies on the palladium-catalyzed amination of dichloroquinolines have shown that the reactivity of chlorine atoms can vary significantly depending on their position, a factor that would need to be carefully considered for selective derivatization. rsc.orgnih.gov

The table below summarizes potential synthetic strategies for creating host macrocycles from this compound.

| Synthetic Strategy | Reactants | Potential Macrocyclic Product | Key Considerations |

| Schiff Base Condensation | This compound + Aromatic Dialdehyde | [n+n] Macrocyclic Imine | Control of macrocycle size ([2+2], [3+3], etc.) through reaction conditions. |

| Reduction of Macrocyclic Imine | Macrocyclic Imine + Reducing Agent (e.g., NaBH4) | Macrocyclic Amine | Increased flexibility of the host cavity. |

| Palladium-Catalyzed Amination | This compound + Dihaloarene | Polyaza Macrocycle | Differential reactivity of the chlorine atoms on the naphthalene core. nih.gov |

These macrocyclic hosts derived from this compound would be expected to bind guests through a combination of hydrogen bonding, π-π stacking, and potentially halogen bonding interactions, with the chlorinated naphthalene units influencing the electronic properties of the cavity.

Supramolecular Polymerization

Supramolecular polymerization involves the spontaneous assembly of monomeric units into polymeric chains through directional and reversible non-covalent interactions. wiley.com this compound can be functionalized to create monomers capable of undergoing such self-assembly. The key is to introduce moieties that promote strong and specific intermolecular interactions.

A primary strategy involves the introduction of hydrogen-bonding motifs. The two primary amine groups of this compound are ideal starting points for such functionalization. For example, reaction with isocyanates or acyl chlorides can introduce urea (B33335) or amide groups, respectively. These groups are well-known for their ability to form strong and directional hydrogen bonds, which can drive the formation of one-dimensional supramolecular polymer chains. rsc.org The derivatization of both amine groups with self-complementary hydrogen bonding units could lead to the formation of linear supramolecular polymers.

Another approach to induce supramolecular polymerization is to leverage π-π stacking interactions of the naphthalene core. By attaching appropriate side chains, the solubility and processing characteristics of the resulting materials can be controlled, while the extended π-system of the naphthalene unit promotes aggregation. The chlorine substituents on the naphthalene ring will modulate the electron density of the aromatic system, which can influence the strength and nature of the π-π interactions. Furthermore, the potential for halogen bonding involving the chlorine atoms could provide an additional directional interaction to guide the self-assembly process. nih.gov

Research on amine-substituted naphthalene-diimides has demonstrated that the interplay between hydrogen bonding and π-π stacking can lead to highly cooperative supramolecular polymerization and the formation of well-defined nanostructures. wiley.com A similar principle could be applied to derivatives of this compound. For instance, converting the amine groups to imides and introducing appropriate substituents could yield monomers that self-assemble into ordered aggregates.

The following table outlines potential functionalization strategies for inducing supramolecular polymerization of this compound derivatives.

| Functionalization Strategy | Introduced Moiety | Driving Non-Covalent Interaction | Potential Supramolecular Structure |

| Acylation/Urea Formation | Amide/Urea Groups | Hydrogen Bonding | Linear or cross-linked polymer networks. |

| Imide Synthesis | Naphthalenediimide (NDI) Analogs | π-π Stacking, Hydrogen Bonding | Nanotubes, fibrillar gels. wiley.com |

| Attachment of π-Extended Groups | e.g., Pyrene, Perylene | π-π Stacking | Stacked columnar or lamellar structures. |

| Introduction of Halogen Bond Donors | Iodinated or Brominated Side Chains | Halogen Bonding | Directionally controlled assemblies. mdpi.com |

The derivatization of this compound offers a versatile platform for the design of novel supramolecular materials. The combination of a rigid, electron-deficient naphthalene core with the potential for introducing a variety of functional groups through its diamine moieties opens up numerous possibilities for creating complex and functional host-guest systems and supramolecular polymers. Future research in this area would benefit from detailed experimental studies to validate these proposed strategies and to fully explore the potential of this unique chemical building block.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H and ¹³C NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for confirming the molecular structure of 2,6-Dichloro-1,5-naphthalenediamine. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of each hydrogen and carbon atom in the molecule.

Due to the molecule's symmetry, a simplified spectrum is anticipated. The two halves of the naphthalene (B1677914) core are chemically equivalent. In ¹H NMR, three distinct signals are expected for the aromatic protons (H-3, H-4, and H-8) and one signal for the amine (NH₂) protons. The aromatic protons will appear as doublets, reflecting coupling with their immediate neighbors.

The ¹³C NMR spectrum is expected to show five signals for the ten carbon atoms, again due to molecular symmetry. This includes three signals for the protonated aromatic carbons and two for the quaternary carbons (those bonded to chlorine and the amino group, and the ring fusion carbons).

Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.5-7.7 | d | H-4, H-8 |

| ~7.2-7.4 | d | H-3, H-7 |

| ~4.5-5.5 | s (broad) | NH₂ |

Note: Predicted values are based on the analysis of 1,5-naphthalenediamine (B122787) and substituent effects. Solvent is assumed to be DMSO-d₆.

Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145-148 | C1, C5 |

| ~128-132 | C4a, C8a |

| ~126-129 | C4, C8 |

| ~124-127 | C2, C6 |

| ~115-118 | C3, C7 |

Note: Predicted values based on known substituent effects on the naphthalene ring system.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are employed to definitively establish atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the adjacent aromatic protons (H-3 with H-4, and H-7 with H-8), confirming their positions on the same aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would show cross-peaks between the ¹H signal for H-3/H-7 and the ¹³C signal for C3/C7, and between the ¹H signal for H-4/H-8 and the ¹³C signal for C4/C8.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between carbon and hydrogen atoms. It is crucial for assigning quaternary carbons. For instance, the proton at H-4 would show a correlation to the carbon at C5 (three bonds away) and C2 (three bonds away), confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy measures the energy required to induce vibrations in molecular bonds. These energies are unique to specific functional groups and provide a molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by absorption bands corresponding to the N-H bonds of the primary amine, the aromatic C-H and C=C bonds of the naphthalene ring, and the C-Cl bonds.

Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H symmetric & asymmetric stretching | Primary Amine (-NH₂) |

| 3000-3100 | C-H stretching | Aromatic Ring |

| 1600-1650 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| 1450-1600 | C=C stretching | Aromatic Ring |

| 1250-1350 | C-N stretching | Aryl Amine |

| 700-850 | C-Cl stretching | Aryl Halide |

Note: Values are typical ranges for the specified functional groups.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR. It also probes vibrational modes but is based on inelastic scattering of light. While N-H and O-H bonds often give weak Raman signals, symmetric vibrations and bonds involving non-polar groups, such as the aromatic ring and C-Cl bonds, typically produce strong signals. The symmetric vibrations of the substituted naphthalene core would be particularly Raman active, providing valuable structural information that complements the FTIR data.

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org For aromatic compounds like this compound, the most significant transitions are π → π* transitions associated with the conjugated naphthalene ring system. libretexts.orgresearchgate.net

The parent naphthalene molecule exhibits characteristic absorption bands. The introduction of substituents significantly alters the absorption spectrum. The amino (-NH₂) groups act as powerful auxochromes, which contain non-bonding electrons that can be delocalized into the aromatic π-system. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift to longer wavelengths. sciencepublishinggroup.com The chloro (-Cl) substituents also act as auxochromes, though their effect is typically less pronounced than that of amino groups.

The combined effect of two amino and two chloro groups on the naphthalene core is expected to cause a significant red shift in the absorption maxima compared to unsubstituted naphthalene.

Expected UV-Vis Absorption Data for this compound

| Transition | λ_max (nm) (Predicted) | Chromophore |

| π → π* | > 320 | Substituted Naphthalene Ring |

Note: The absorption maximum (λ_max) is predicted to be at a longer wavelength than that of 1,5-naphthalenediamine (λ_ex ~330 nm) due to the electronic effects of the chloro substituents. sigmaaldrich.com The exact value depends on the solvent used.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. An HRMS analysis of this compound would be expected to yield a molecular ion peak corresponding to its exact mass.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Theoretical Value |

| Molecular Formula | C₁₀H₈Cl₂N₂ |

| Monoisotopic Mass | 226.0064 Da |

| Major Isotope Pattern | A characteristic pattern would be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The M, M+2, and M+4 peaks would be expected in an approximate ratio of 9:6:1. |

Furthermore, fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide insights into the compound's structure by breaking the molecule into smaller, charged fragments. The fragmentation pattern would be expected to show losses of chlorine atoms, amine groups, and cleavage of the naphthalene ring system, helping to confirm the positions of the substituents. However, specific experimental data detailing these fragmentation pathways for this compound are not currently available in the surveyed literature.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming its molecular geometry.

This technique would also elucidate the supramolecular structure, revealing how individual molecules pack together in the crystal lattice. Intermolecular interactions such as hydrogen bonding (between the amine groups) and halogen bonding (involving the chlorine atoms), as well as π-π stacking interactions of the naphthalene rings, would be characterized. Understanding these interactions is key to predicting and explaining the material's physical properties. At present, no published crystallographic data for this specific compound could be located.

Table 2: Anticipated Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths | C-C, C-N, C-Cl (Å) |

| Key Bond Angles | C-C-C, C-N-H, C-C-Cl (°) |

| Hydrogen Bonding | Donor-Acceptor distances and angles |

| π-π Stacking | Centroid-to-centroid distance, slip angle |

Thermal Analysis Techniques (e.g., TGA-DTA) for Thermal Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to assess the thermal stability and decomposition behavior of a compound.

TGA measures the change in mass of a sample as a function of temperature, indicating at what temperatures the compound begins to decompose. For this compound, a TGA thermogram would be expected to show a stable region at lower temperatures, followed by one or more mass loss steps corresponding to the volatilization or decomposition of the molecule.

DTA measures the temperature difference between a sample and an inert reference as they are heated. This technique detects thermal events such as phase transitions (melting, crystallization) and decomposition, which can be either exothermic or endothermic. A combined TGA-DTA analysis would provide a comprehensive thermal profile. Despite the importance of this data for handling and application purposes, specific TGA/DTA data for this compound has not been reported in the examined sources.

Table 3: Hypothetical Thermal Analysis Data for this compound

| Analysis | Parameter | Anticipated Observation |

| TGA | Onset of Decomposition (Tonset) | A specific temperature at which significant mass loss begins. |

| TGA | Residue at High Temperature | Percentage of mass remaining at the end of the experiment. |

| DTA | Melting Point (Tm) | An endothermic peak corresponding to the melting of the compound. |

| DTA | Decomposition | One or more exothermic or endothermic peaks associated with mass loss events observed in TGA. |

Supramolecular Chemistry and Self Assembly of 2,6 Dichloro 1,5 Naphthalenediamine Derivatives

Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonding is a critical directional interaction in the self-assembly of naphthalenediamine derivatives. The amine (-NH₂) groups are potent hydrogen bond donors, while the nitrogen atoms themselves, and potentially the chlorine substituents, can act as acceptors.

In the solid state, these interactions lead to well-defined, repeating patterns. For instance, in analogous systems like naphthalene (B1677914) dicarboxamides, the interplay between N-H···O hydrogen bonds generates one-dimensional ladder motifs. thieme-connect.de These ladders are formed from a combination of chain and ring patterns, often described using graph-set notation. For example, the interaction between amide groups can create C(4) chains, which are then linked by the naphthalene core to form R²₂(8) rings. thieme-connect.de In the case of salts formed between protonated pyrimidinium cations and naphthalene-1,5-disulfonate (B1223632) anions, extensive N-H···O hydrogen bonds between the amine donors and sulfonate acceptors create complex, fused-ring motifs and robust quadruple DDAA (Donor-Donor-Acceptor-Acceptor) arrays. nih.gov

In solution, the same hydrogen bonding capabilities drive the initial association of molecules. The formation of proton transfer complexes, for example between a diaminopyridine and a dichlorinated phenol (B47542), is initiated by hydrogen bonding prior to the transfer of a proton, indicating the significance of these interactions even in a solvated environment. mdpi.com

Table 1: Examples of Hydrogen Bond Motifs in Naphthalene Analogs

| Compound/System | Interacting Groups | Resulting Motif | Reference |

|---|---|---|---|

| Naphthalene Dicarboxamides | N-H and C=O | 1D H-bonded ladders (C(4) chains, R²₂(8) rings) | thieme-connect.de |

| 2,4-diamino-6-phenyl-1,3,5-triazine–sorbic acid | N-H···N and N-H···O | Supramolecular ribbons with R²₂(8) motifs | rsc.org |

Halogen Bonding Interactions Involving Chlorine Substituents

The chlorine atoms on the 2,6-dichloro-1,5-naphthalenediamine core are not merely steric groups; they are capable of participating in halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region (a σ-hole) on a halogen atom interacts with a nucleophile. nih.govmdpi.com

In crystal engineering, chlorine atoms can form several types of stabilizing contacts:

Cl···Cl Interactions: These can occur between neighboring molecules, helping to link supramolecular chains or layers. For example, a Cl···Cl interaction with a distance of 3.3505 Å was observed in a chloropyrimidinium salt, linking layers together. nih.gov

C-Cl···π Interactions: The electrophilic tip of the chlorine atom can interact favorably with the electron-rich π-system of a nearby naphthalene ring. This type of interaction was noted as a stabilizing force in a co-crystal of naphthalene with a polychlorinated benzene (B151609) derivative and in a chloropyrimidinium salt. nih.govnih.gov

N-H···Cl and C-H···Cl Hydrogen Bonds: The chlorine atom can also act as a weak hydrogen bond acceptor, forming contacts with N-H or activated C-H donors from adjacent molecules. mdpi.com

The strength and prevalence of these interactions are highly dependent on the electronic environment. In charge-assisted halogen bonds, the interaction can be significantly strengthened, such as when a cationic species interacts with an anion. mdpi.com The interplay between hydrogen and halogen bonding is a powerful tool for directing the assembly of complex crystal structures. nih.gov

Table 2: Types of Halogen Bonding Interactions

| Interaction Type | Description | Example System | Reference |

|---|---|---|---|

| Type I Cl···Cl | Contact between two chlorine atoms where the C-Cl···Cl angles are similar. | Bis(2,6-diamino-4-chloropyrimidin-1-ium) salts | nih.gov |

| C-Cl···π | Interaction between a chlorine atom and an aromatic π-system. | Naphthalene co-crystal with 1,4-diiodoperchlorobenzene | nih.gov |

Charge-Transfer Co-crystallization and Donor-Acceptor Complexes

The electron-rich naphthalenediamine core (donor) and the electron-withdrawing chlorine substituents create an electronic environment conducive to the formation of charge-transfer (CT) complexes with suitable acceptor or donor molecules. These complexes form when an electron is partially transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, often resulting in a distinct color. nih.gov

The formation of a stable CT complex can be driven by proton transfer or by direct donor-acceptor pairing. In proton transfer (PT) systems, a proton moves from an acidic molecule (proton donor) to a basic one (proton acceptor), resulting in an ionic pair that is stabilized by strong electrostatic interactions. mdpi.com The interaction of a 2,6-dichloro-substituted phenol with a diaminopyridine, for instance, leads to the formation of a stable PT complex. mdpi.com

In other cases, co-crystallization occurs between a neutral donor and acceptor. The interaction between electron-donating diamine compounds and electron-accepting quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is a classic example. nih.govnih.gov Spectroscopic studies, such as UV-vis and NMR, can confirm the formation of these complexes and identify the sites of interaction. nih.govnih.gov The stability and stoichiometry of these complexes are crucial for their potential application in materials science.

π-π Stacking Interactions in Naphthalene-Based Systems

The planar, aromatic naphthalene core is predisposed to engage in π-π stacking interactions, which are a dominant force in the assembly of many aromatic systems. These non-covalent interactions arise primarily from a balance between attractive dispersion forces and Pauli repulsion. nih.gov In naphthalene-based systems, the most common arrangement is a parallel-displaced or offset face-to-face stacking, which maximizes attractive forces while minimizing repulsion. nih.govnih.gov

However, the presence of strong, directional interactions like hydrogen bonding can sometimes preclude significant π-π stacking. For example, in the crystal structure of 2,6-naphthalene dicarboxamide, the formation of robust 2D hydrogen-bonded sheets prevents any inter-sheet π-π stacking between the naphthalene rings. thieme-connect.de This highlights the competitive nature of non-covalent forces in directing molecular self-assembly.

Table 3: Characteristics of π-π Stacking in Naphthalene Systems

| System | Stacking Geometry | Key Finding | Reference |

|---|---|---|---|

| 2-Naphthalenethiol Dimer | Parallel-displaced, crossed | Interaction dominated by dispersion forces. | nih.gov |

| Naphthalene-Perhalobenzene Co-crystal | Offset, face-to-face | Stacking coexists with halogen bonding to stabilize the crystal. | nih.gov |

Fabrication of Ordered Supramolecular Architectures

The combination of the non-covalent interactions detailed above—hydrogen bonding, halogen bonding, and π-π stacking—allows for the programmed fabrication of ordered supramolecular architectures from derivatives of this compound. By modifying the molecular structure, chemists can tune the interactions to favor the formation of specific assemblies, from simple dimers to complex three-dimensional networks. nih.gov

The self-assembly process can lead to a variety of morphologies, including one-dimensional ribbons, two-dimensional sheets, and three-dimensional frameworks.

Ribbons and Chains (1D): Directional interactions like hydrogen bonds or halogen bonds can link molecules end-to-end to form infinite 1D chains or ribbons. nih.govmdpi.comnih.gov

Sheets (2D): When 1D chains are linked laterally through weaker interactions, 2D sheets can form. The hydrogen-bonded sheets of naphthalene dicarboxamides are a prime example. thieme-connect.de

Frameworks (3D): The interconnection of sheets or ribbons, often through a combination of π-stacking and other weak forces, results in a stable 3D architecture. nih.gov

The design of suitable organic ligands and the careful selection of co-formers are key strategies in constructing these architectures. Core-substituted naphthalene diimides, for example, serve as versatile scaffolds for creating functional materials via self-assembly, where properties can be tuned by substitution at the 2- and 6-positions. thieme-connect.deresearchgate.net This approach allows for the development of advanced materials such as small molecular gels and molecular guest-host systems. rsc.orgresearchgate.net

Applications in Advanced Materials Science

Organic Electronics and Optoelectronic Materials

The development of novel organic materials for electronic and optoelectronic applications is a rapidly growing field. Derivatives of naphthalenediamines are being explored for their potential in creating efficient and cost-effective devices.

While direct studies on the charge transport properties of 2,6-dichloro-1,5-naphthalenediamine are not extensively documented in the provided results, the broader class of naphthalenediamines is recognized for its potential in organic electronics. The delocalized π-electron system of the naphthalene (B1677914) core is fundamental to facilitating charge transport. The introduction of electron-withdrawing chloro groups and electron-donating amino groups can modulate the electronic properties, influencing how electrons and holes move through the material. This modulation is crucial for optimizing the performance of organic field-effect transistors (OFETs) and other electronic components.

Naphthalenediamine derivatives are of interest for their luminescent properties, which are essential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The fluorescence of 1,5-diaminonaphthalene, for instance, has been noted. sigmaaldrich.com The specific emission characteristics can be tuned by chemical modification. The principles of electroluminescence, the basis for light-emitting devices, rely on the radiative recombination of charge carriers within a semiconductor material. mdpi.com Atomically thin transition metal dichalcogenides (TMDs) are an example of materials where the thickness-dependent optical properties are exploited for such devices. mdpi.com While direct evidence for the use of this compound in thin-film optoelectronics is not explicitly detailed, its structural similarity to other luminescent organic molecules suggests its potential as a building block for creating new materials for this purpose.

Components in Advanced Polymeric Systems and Dendrimers

The diamine nature of this compound makes it an excellent monomer for the synthesis of advanced polymers and dendrimers. These materials are known for their tailored architectures and functionalities. For example, 1,5-diaminonaphthalene is a key precursor for high-performance polyurethanes. researchgate.net The presence of the chloro groups on the this compound monomer could impart properties such as flame retardancy and increased thermal stability to the resulting polymers.

Electrochemical Applications and Sensing Platforms

The electrochemical behavior of naphthalenediamine derivatives has led to their use in sensing applications. The electro-oxidation of 1,5-diaminonaphthalene has been studied, demonstrating its potential for the synthesis of other complex molecules and its utility in electrochemical methods. researchgate.netresearchgate.net

Electrochemical impedance spectroscopy (EIS) has been employed to investigate the interaction of amino-substituted naphthalene compounds, including 1,5-diaminonaphthalene, with DNA. nih.gov This interaction forms the basis of a sensitive and selective sensor for detecting these aromatic amines in water samples. nih.gov The study showed that these compounds can intercalate into the DNA structure, causing a measurable change in the charge transfer resistance. nih.gov This principle can be extended to develop sensors for various analytes.

| Analyte | Sensing Principle | Detection Method | Significance |

| Amino-substituted naphthalenes | Intercalation into hairpin DNA | Electrochemical Impedance Spectroscopy (EIS) | Offers a platform for the detection of aromatic amine pollutants with high sensitivity and selectivity. nih.gov |

| Lead ions (Pb²⁺) | Deposition on a poly(1,5-diaminonaphthalene) modified electrode | Square wave anodic stripping voltammetry | Provides a method for the determination of trace levels of heavy metal ions. researchgate.net |

| NADH | Electrocatalytic oxidation | Cyclic Voltammetry, Square Wave Voltammetry, Differential Pulse Voltammetry | Enables the sensitive detection of an important biological molecule. researchgate.net |

Corrosion Inhibition Mechanisms and Material Protection

Derivatives of dichlorophenyl diazenyl naphthalenol have been investigated as corrosion inhibitors for mild steel in acidic environments. researchgate.net The effectiveness of these inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion. researchgate.net The efficiency of inhibition is influenced by the concentration of the inhibitor and the temperature. researchgate.net Quantum chemical studies can provide theoretical insights into the inhibition mechanism. researchgate.net Although not directly studying this compound, this research highlights the potential of related structures in material protection.

Building Blocks for Extended Frameworks (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

The rigid and functional nature of this compound makes it a promising candidate as a building block for the construction of extended crystalline frameworks like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

MOFs are constructed from metal ions or clusters linked by organic ligands. frontiersin.org The choice of the organic linker is crucial in determining the structure and properties of the resulting framework. While research on MOFs using this compound as a linker was not found, the use of a related molecule, 2,6-naphthalenedicarboxylic acid, with yttrium ions has produced a variety of framework structures with high thermal stability and interesting luminescence properties. frontiersin.org

COFs are porous, crystalline polymers formed from organic building blocks linked by strong covalent bonds. researchgate.net These materials have garnered interest for applications in gas storage, catalysis, and energy storage. The synthesis of COFs often involves the reaction of monomers with complementary functional groups. For instance, imine-linked COFs have been synthesized from 1,5-diaminonaphthalene and a tricarbaldehyde derivative. nih.govrsc.org These COFs have shown potential as luminescent sensors for ions like phosphate (B84403). nih.gov Hydroxyl-functionalized COFs, synthesized from dihydroxynaphthalene dicarbaldehydes, have been explored as high-performance supercapacitor electrodes due to their redox activity and high surface area. nih.gov The diamine functionality of this compound makes it a suitable monomer for the synthesis of novel COFs with potentially enhanced properties arising from the presence of the chloro substituents.

| Framework Type | Monomers | Key Properties/Applications |

| Metal-Organic Framework (MOF) | Yttrium ions and 2,6-naphthalenedicarboxylic acid | High thermal stability, luminescence. frontiersin.org |

| Covalent Organic Framework (COF) | 1,5-diaminonaphthalene and 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine | Luminescence sensor for phosphate ions. nih.gov |

| Covalent Organic Framework (COF) | 1,3,5-tris-(4-aminophenyl)triazine and dihydroxynaphthalene dicarbaldehydes | High specific capacitance, supercapacitor electrodes. nih.gov |

| Covalent Organic Framework (COF) | Benzotrithiophene-2,5,8-tricarbaldehyde and triazine or benzene-based amines | Visible-light photocatalysis for selective aerobic sulfoxidation. researchgate.netrsc.org |

Q & A

Q. How can researchers differentiate 2,6-dichloro-1,5-naphthalenediamine from structurally similar chlorinated aromatic amines?

Methodological Answer: To distinguish this compound from analogs (e.g., 2,6-dichloro-1,4-phenylenediamine), use a combination of spectroscopic techniques:

- Mass Spectrometry (MS): Compare fragmentation patterns. For example, the molecular ion peak at m/z 213 (C10H8Cl2N2) and characteristic Cl isotope clusters confirm its molecular formula .

- Nuclear Magnetic Resonance (NMR): Analyze aromatic proton environments. The 1,5-substitution on naphthalene produces distinct splitting patterns (e.g., doublets for H-3 and H-7) vs. 1,4-substitution on benzene derivatives .

- Infrared (IR) Spectroscopy: Identify N–H stretching (~3300–3500 cm⁻¹) and C–Cl vibrations (~550–750 cm⁻¹) .

Table 1: Key identifiers for this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2243-62-1 | |

| Molecular Formula | C10H8Cl2N2 | |

| Synonyms | 1,5-Naphthylenediamine |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis due to potential dust inhalation .

- Waste Disposal: Segregate solid/liquid waste in labeled containers for halogenated amine disposal. Partner with certified waste management services to avoid environmental contamination .

- Emergency Response: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain SDS documentation accessible in the lab .

Q. Which analytical methods are most effective for quantifying trace levels of this compound in environmental samples?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor transitions like m/z 213 → 196 (Cl loss) for quantification .

- Derivatization Techniques: Enhance sensitivity by reacting primary amines with dansyl chloride or fluorescamine, followed by fluorescence detection .

- Quality Control: Spike samples with deuterated analogs (e.g., d4-1,5-naphthalenediamine) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers design metal complexes using this compound as a ligand?

Methodological Answer:

- Synthesis: React the diamine with transition metal salts (e.g., CuCl2, Ni(NO3₂)) in ethanol/water under reflux. Monitor pH (6–8) to avoid protonation of amine groups .

- Characterization: Use single-crystal X-ray diffraction to confirm coordination geometry. The ligand typically binds via N-donor atoms, forming octahedral or square-planar complexes .

- Stability Testing: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C for most complexes) .

Q. What experimental approaches resolve contradictions in reported environmental stability data for this compound?

Methodological Answer:

- Advanced Oxidation Processes (AOPs): Investigate degradation kinetics under UV/H2O2 or ozone. Use LC-MS to identify intermediates (e.g., quinone derivatives) and propose degradation pathways .

- Microbial Degradation Assays: Screen white-rot fungi (e.g., Phanerochaete chrysosporium) for ligninolytic enzyme activity. Monitor chlorinated byproducts via GC-MS .

- Computational Modeling: Apply density functional theory (DFT) to predict bond dissociation energies and compare with experimental half-lives .

Q. How does this compound enhance spatial resolution in mass spectrometry imaging (MSI) of biological tissues?

Methodological Answer:

- Matrix Selection: Use 1,5-naphthalenediamine (1,5-DAN) as a matrix for MALDI-MSI. Its low background noise and high proton affinity improve detection of low-abundance metabolites .

- Protocol Optimization: Apply 1,5-DAN at 10 mg/mL in 70% methanol. Use a spray-coating system for uniform deposition on tissue sections .

- Data Analysis: Employ software like SCiLS Lab to align ion images with histological features, confirming localized compound distribution .

Q. What strategies mitigate interference from this compound in fluorescence-based assays?

Methodological Answer:

- Quenching Correction: Add a known concentration of fluorescein to samples and measure fluorescence reduction. Calculate quenching coefficients to adjust readings .

- Chromatographic Separation: Pre-purify samples using solid-phase extraction (SPE) with HLB cartridges to isolate the target analyte from fluorescent impurities .

- Alternative Detection: Switch to electrochemical sensors (e.g., boron-doped diamond electrodes) for direct quantification without optical interference .

Q. How do enzymatic interactions with this compound inform toxicity mechanisms in cellular models?

Methodological Answer:

- In Vitro Cytochrome P450 Assays: Incubate the compound with human liver microsomes. Use LC-HRMS to detect reactive metabolites (e.g., epoxides) adducted to glutathione .

- ROS Measurement: Treat cell lines (e.g., HepG2) with the compound and quantify reactive oxygen species (ROS) using DCFH-DA fluorescence. Correlate with NAC (antioxidant) pretreatment to confirm ROS-mediated toxicity .

- Transcriptomic Profiling: Perform RNA-seq on exposed cells to identify upregulated oxidative stress pathways (e.g., NRF2, HO-1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.